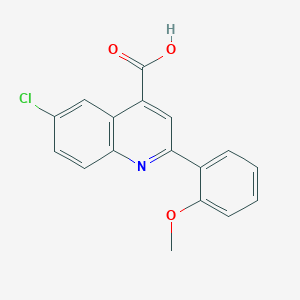

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is a specialty product used for proteomics research . It has a molecular formula of C17H12ClNO3 and a molecular weight of 313.74 .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including “this compound”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data . A diverse range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C17H12ClNO3 . The structure includes a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds .Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The synthesis involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Applications De Recherche Scientifique

Synthesis and Characterization

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been extensively studied for their synthesis, characterization, and applications in various fields of science, particularly in medicinal chemistry and material science. A study by Padalkar and Sekar (2014) explored the synthesis and photophysical properties of azole-quinoline-based fluorophores. These compounds, synthesized through condensation reactions involving quinoline carboxylic acid derivatives, exhibited unique dual emissions and large Stokes shifts, highlighting their potential as fluorophores for scientific applications (Padalkar & Sekar, 2014).

In another research, Manoj and Prasad (2010) developed a facile synthesis route for alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones using 2,4-dichloroquinolines, demonstrating the versatility of quinoline derivatives in synthesizing complex organic molecules with potential applications in various chemical domains (Manoj & Prasad, 2010).

Photophysical and Electrochemical Properties

The study of the excited-state intramolecular proton transfer (ESIPT) inspired fluorophores by Padalkar and Sekar (2014) not only provides insights into the synthesis of quinoline derivatives but also their photophysical behaviors in different solvent polarities. These findings are crucial for the development of advanced materials and sensors based on quinoline derivatives (Padalkar & Sekar, 2014).

The electrochemical behavior of quinoxaline carboxylic acid derivatives at glassy carbon electrodes was investigated by Shah et al. (2014), revealing the redox mechanisms and potential applications of these compounds in electrochemical sensors and devices (Shah et al., 2014).

Antimicrobial and Herbicidal Applications

Quinoline derivatives have been evaluated for their antimicrobial properties, as demonstrated by Kumar and Kumar (2021), who synthesized and tested new quinoline derivatives against various bacterial and fungal strains. These compounds showed promising antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Kumar & Kumar, 2021).

Additionally, the herbicidal potential of 8-methoxyquinoline-5-amino acetic acid, a compound related to this compound, was explored by A. E. et al. (2015). The study confirmed the efficacy of the synthesized compound against weeds, indicating the utility of quinoline derivatives in agricultural applications (A. E. et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is not mentioned in the search results, quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases . The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models .

Propriétés

IUPAC Name |

6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOFGJZYTDFRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)

![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)

![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)

![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)